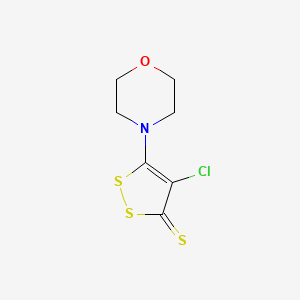![molecular formula C18H15FN4O3 B11487184 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487184.png)
N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide is a complex organic compound that features a fluorine atom, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amide Bond Formation: The final step involves coupling the oxadiazole derivative with a fluorinated benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different derivatives.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Products may include phenolic derivatives.
Reduction: Products could include amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving fluorinated compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and size.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethyl}benzamide
- 3-Fluoro-N-{2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)formamido]ethyl}benzamide
Uniqueness
The presence of the oxadiazole ring and the specific positioning of the fluorine atom make 3-Fluoro-N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide unique. These features can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C18H15FN4O3 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-[2-[(3-fluorobenzoyl)amino]ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H15FN4O3/c19-14-8-4-7-13(11-14)16(24)20-9-10-21-17(25)18-22-15(23-26-18)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,24)(H,21,25) |
InChI Key |
CRQLJTKDLGLBKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-adamantyl)phenoxy]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B11487113.png)
![Ethyl 5'-amino-6'-cyano-1,2'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B11487120.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11487129.png)

![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11487132.png)
![1-(5-bromothiophen-2-yl)-2-[(1-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11487140.png)
![2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B11487142.png)

![Methyl 5'-amino-6'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate](/img/structure/B11487163.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11487168.png)
![2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline](/img/structure/B11487174.png)
![N-(2-{[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11487182.png)
![6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one](/img/structure/B11487183.png)
![Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11487191.png)
